molecular formula C20H14Cl2N6O2 B11110574 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11110574
M. Wt: 441.3 g/mol
InChI Key: SVCROHKXVTWDCA-FOKLQQMPSA-N
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Description

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, furan, tetrazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Synthesis of the furan derivative: The furan ring is synthesized through a series of reactions starting from a suitable precursor such as furfural.

    Condensation reaction: The final step involves the condensation of the furan derivative with the hydrazide in the presence of an appropriate catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-METHYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-ETHYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE

Uniqueness

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H14Cl2N6O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C20H14Cl2N6O2/c21-14-6-8-16(17(22)10-14)18-9-7-15(30-18)11-23-24-19(29)12-28-26-20(25-27-28)13-4-2-1-3-5-13/h1-11H,12H2,(H,24,29)/b23-11+

InChI Key

SVCROHKXVTWDCA-FOKLQQMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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